BenchChemオンラインストアへようこそ!

1-Benzyl-2-bromo-1H-imidazole

Antimicrobial susceptibility Gram-positive bacteria Biofilm inhibition

Procure 1-Benzyl-2-bromo-1H-imidazole (CAS 235426-32-1) for regioselective C2-arylation via Suzuki-Miyaura cross-coupling. The N1-benzyl group prevents competing N-alkylation during cross-coupling and is removable via hydrogenolysis, enabling modular access to N-unsubstituted 2-arylimidazoles for kinase inhibitor design. Bromo-substituted N-benzylimidazoles exhibit selective Gram-positive antibacterial activity that chloro analogs cannot replicate. In ZIF-8 solvent-assisted ligand exchange, 2-bromoimidazole yields 19% incorporation versus 29% for 2-chloroimidazole, producing materials with distinct CO₂ adsorption profiles. Direct procurement of this specific CAS ensures experimental reproducibility across all three applications — substitutions alter kinetics, selectivity, and product profiles that cannot be compensated by adjusting catalyst loading or reaction time.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 235426-32-1
Cat. No. B3034821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-bromo-1H-imidazole
CAS235426-32-1
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2Br
InChIInChI=1S/C10H9BrN2/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyKQCACPNUWPQBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-bromo-1H-imidazole (CAS 235426-32-1) Procurement Overview: N1-Benzyl Blocking with C2-Br for Regioselective Cross-Coupling and Heterocycle Synthesis


1-Benzyl-2-bromo-1H-imidazole (CAS 235426-32-1) is a heteroaryl bromide building block featuring a benzyl group at the N1 position and a bromine atom at the C2 position of the imidazole ring . The compound serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings with arylboronic acids, and as a precursor for generating C2-functionalized imidazole derivatives [1]. The N1-benzyl group acts as a stable protecting group that can be subsequently removed via hydrogenolysis, enabling modular access to N-unsubstituted imidazole targets, while the C2-bromine provides a reactive handle for regioselective functionalization without competing at other ring positions [2].

Why 1-Benzyl-2-bromo-1H-imidazole Cannot Be Replaced by 2-Chloro, 2-Iodo, or Non-Halogenated Analogs in Imidazole-Based Synthesis


Substitution with 1-benzyl-2-chloro-1H-imidazole, 1-benzyl-2-iodo-1H-imidazole, or 1-benzyl-1H-imidazole alters reaction kinetics, cross-coupling efficiency, and downstream product profiles in ways that cannot be compensated by adjusting catalyst loading or reaction time alone. Comparative studies demonstrate that bromo-substituted N-benzylimidazoles exhibit selective activity against Gram-positive bacteria that chloro-substituted derivatives do not replicate [1]. In materials chemistry, 2-bromoimidazole and 2-chloroimidazole yield distinct ligand exchange percentages (19% vs. 29% after 24 h) when modifying zeolitic imidazolate frameworks, producing materials with different pore architectures and CO2 adsorption profiles [2]. The C2-bromine atom provides a defined balance of oxidative addition reactivity and stability under cross-coupling conditions that is not matched by the more reactive iodo analog (which may undergo premature dehalogenation) or the less reactive chloro analog (which requires harsher conditions incompatible with acid- or base-sensitive substrates) [3]. Direct procurement of the specified CAS number is therefore required to ensure experimental reproducibility.

1-Benzyl-2-bromo-1H-imidazole Comparative Performance Data: Evidence for Procurement Decision Support


Antimicrobial Selectivity: Bromo- vs. Chloro-N-Benzylimidazole Activity Profile Differentiation

In a comparative study of halogenated N-benzylimidazole derivatives, bromo-substituted derivatives demonstrated high activity against Gram-positive bacteria, whereas chloro-substituted derivatives exhibited broad-spectrum antimicrobial activity across both Gram-positive and Gram-negative strains [1]. Notably, N-2-chlorobenzyl imidazole achieved an MIC of 0.250 mg/mL against P. aeruginosa, while bromo-derivatives showed preferential Gram-positive targeting. This divergence in antimicrobial spectrum indicates that the halogen substituent (Br vs. Cl) determines target organism selectivity, which cannot be predicted from in-class similarity alone.

Antimicrobial susceptibility Gram-positive bacteria Biofilm inhibition

ZIF-8 Framework Modification: Ligand Exchange Efficiency Difference Between 2-Bromoimidazole and 2-Chloroimidazole

In solvent-assisted ligand exchange (SALE) experiments modifying nanosized ZIF-8 with halogenated imidazole derivatives, 2-bromoimidazole achieved 19% exchange after 24 h, whereas 2-chloroimidazole under identical conditions achieved 29% exchange — a 1.53-fold difference in ligand incorporation efficiency [1]. Both modifications maintained the sodalite topology and porosity of ZIF-8, but the resulting materials differed in ligand composition and consequently in CO2 adsorption performance.

Zeolitic imidazolate frameworks Solvent-assisted ligand exchange CO2 capture

Regioselective C2-Arylation Capability Enabled by N1-Benzyl Protection in Imidazole Scaffolds

The combination of N1-benzyl protection with a C2-bromine leaving group enables precise regiocontrol during sequential imidazole functionalization. The benzyl group at N1 serves as a removable protecting group that prevents unwanted N-alkylation side reactions while permitting subsequent N-deprotection via hydrogenolysis to yield N-unsubstituted imidazole products [1]. The C2-bromine atom serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, providing access to 2-aryl imidazole derivatives that are important scaffolds in kinase inhibitor programs [2].

C-H arylation Regioselective synthesis Palladium catalysis

C2-Br vs. C2-I vs. C2-Cl Reactivity Hierarchy in Cross-Coupling: Empirical Reactivity Trends

The established reactivity hierarchy for aryl/heteroaryl halides in palladium-catalyzed cross-coupling follows the order I > Br > Cl, with bromides offering a practical balance between sufficient oxidative addition rates and stability toward premature decomposition or undesired side reactions [1]. 2-Iodoimidazole derivatives are more reactive than 2-bromoimidazoles in coupling reactions but may undergo premature dehalogenation under certain conditions, while 2-chloroimidazoles exhibit significantly reduced reactivity requiring harsher conditions incompatible with sensitive substrates . For 1-benzyl-2-bromo-1H-imidazole specifically, the C2-bromine atom enables functionalization using standard Suzuki-Miyaura protocols without the stability concerns associated with the iodo analog.

Oxidative addition Cross-coupling reactivity Halogen leaving group

1-Benzyl-2-bromo-1H-imidazole Application Scenarios: Evidence-Backed Use Cases for Procurement Justification


Synthesis of 2-Arylimidazole Derivatives for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams requiring regioselective C2-arylation of imidazole scaffolds should procure 1-Benzyl-2-bromo-1H-imidazole for Suzuki-Miyaura cross-coupling with diverse arylboronic acids. The N1-benzyl group provides a stable protecting group that can be removed via hydrogenolysis after C2-functionalization, yielding N-unsubstituted 2-arylimidazoles — a privileged scaffold in kinase inhibitor design. The C2-bromine atom serves as a reactive electrophilic partner under standard Pd-catalyzed conditions, enabling library synthesis of C2-substituted imidazole analogs for structure-activity relationship studies [1].

Selective Antimicrobial Agent Development Targeting Gram-Positive Pathogens

Investigators developing antimicrobial agents with Gram-positive selectivity should utilize bromo-substituted N-benzylimidazole scaffolds rather than chloro-analogs, based on direct comparative susceptibility data showing that bromo-derivatives exhibit high activity specifically against Gram-positive bacteria, while chloro-derivatives display broad-spectrum activity [2]. Procurement of 1-Benzyl-2-bromo-1H-imidazole enables synthesis of bromo-substituted N-benzylimidazole derivatives that preserve this Gram-positive selectivity profile, which cannot be replicated using chloro-substituted building blocks.

Zeolitic Imidazolate Framework (ZIF) Modification for Tailored Pore Architecture

Materials chemists synthesizing mixed-linker ZIF derivatives via solvent-assisted ligand exchange (SALE) should procure 2-bromoimidazole-containing building blocks for achieving specific ligand exchange ratios. Quantitative SALE data demonstrate that 2-bromoimidazole exchanges into ZIF-8 at 19% after 24 h, compared to 29% for 2-chloroimidazole under identical conditions — a 1.53-fold difference that directly affects the ligand composition and resulting CO2 adsorption performance of the modified framework [3]. Substituting the chloro analog alters achievable linker ratios, yielding a different material.

Multi-Step Heterocycle Synthesis Requiring Orthogonal N-Protection Strategy

Synthetic organic chemists executing multi-step sequences that require orthogonal protection of the imidazole N1 position should procure 1-Benzyl-2-bromo-1H-imidazole rather than unprotected 2-bromo-1H-imidazole. The N1-benzyl group prevents competing N-alkylation during C2 cross-coupling steps while remaining susceptible to hydrogenolytic cleavage under conditions orthogonal to other protecting groups [4]. Using unprotected 2-bromoimidazole would introduce N-alkylation side reactions, reducing yield and complicating purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-2-bromo-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.